Isocaffeine-d3 can be synthesized from caffeine through specific chemical modifications. It is classified within the broader category of xanthine derivatives, which are known for their roles as stimulants and their interactions with adenosine receptors in biological systems. This classification is crucial for understanding its potential pharmacological effects and applications.
The synthesis of isocaffeine-d3 typically involves several steps, including:
These methods ensure high yields and purity levels, essential for subsequent biological studies.
Isocaffeine-d3 shares a similar molecular structure with caffeine but differs due to the presence of deuterium atoms. Its molecular formula can be represented as C_8H_10D_3N_4O_2, indicating the substitution of hydrogen atoms with deuterium.
The structural characteristics include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be utilized to confirm its structure and purity.
Isocaffeine-d3 can undergo various chemical reactions typical for xanthine derivatives, including:
These reactions are essential for understanding its pharmacodynamics and potential therapeutic applications.
Isocaffeine-d3 functions primarily through its interaction with adenosine receptors in the central nervous system:
The pharmacokinetics involve metabolism primarily in the liver via cytochrome P-450 enzymes, yielding metabolites like paraxanthine, which also exhibit stimulant effects.
Isocaffeine-d3 exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) can be employed to assess purity and concentration.
Isocaffeine-d3 has several important applications in scientific research:
Isocaffeine-d3 is systematically identified through multiple nomenclature frameworks and analytical identifiers essential for research reproducibility. The IUPAC designation 1,3,9-trimethyl-2,6-dioxopurine-2H3 explicitly denotes deuteration at the N-methyl positions. This compound carries the Chemical Abstracts Service (CAS) registry number 519-32-4 (unlabeled parent compound) with deuterated variants often specified under distinct inventory numbers in commercial catalogs. Empirical analysis confirms the molecular formula as C8H7D3N4O2, yielding a precise molecular weight of 197.21 g/mol—3 atomic mass units higher than the protiated form due to deuterium substitution. [1] [6] [9]
Structural characterization reveals deuteration occurs specifically at the N-methyl groups (positions 1, 3, and 9), preserving the purinedione core's electronic configuration while introducing mass differences detectable via mass spectrometry. Key identifiers include:
Table 1: Molecular Identification Profile
Characteristic | Specification |
---|---|
IUPAC Name | 1,3,9-trimethyl-2,6-dioxopurine-²H₃ |
CAS Registry (unlabeled) | 519-32-4 |
Empirical Formula | C₈H₇D₃N₄O₂ |
Exact Mass | 197.112 Da |
Synonyms | 1,3,9-Trimethylxanthine-d3; Caffeine EP Impurity C-d3; NSC 28332-d3 |
Spectroscopic signatures include infrared carbonyl stretches at 1700 cm⁻¹ (C2=O) and 1660 cm⁻¹ (C6=O), with nuclear magnetic resonance (NMR) showing characteristic loss of proton signals at δ 3.2–3.5 ppm corresponding to methyl groups replaced by deuterium. The compound typically presents as a white crystalline solid with solubility profiles matching caffeine (soluble in hot water, chloroform, and dimethyl sulfoxide). Chromatographic separation from protiated isocaffeine is achievable via reverse-phase HPLC with retention time shifts of 0.5–1.0 minutes. Commercial supplies originate primarily from specialized manufacturers in India and Canada, with purity specifications exceeding 95% by HPLC, validated through orthogonal methods including capillary electrophoresis and mass-directed purification. [1] [6] [9]
The synthesis of deuterated xanthines emerged from mid-20th century advances in isotopic chemistry, paralleling the broader development of stable isotope applications in pharmacology. Isocaffeine-d3 specifically originated from two convergent research trajectories: (1) the structural elucidation of caffeine metabolites and impurities, and (2) innovations in deuteration techniques for metabolic tracing. The unlabeled isocaffeine was first characterized as "Caffeine Impurity C" in pharmaceutical reference standards, identified as a regioisomer differing in methyl positioning (N1,N3,N9-trimethylation versus caffeine's N1,N3,N7 configuration). This structural variance significantly alters metabolic susceptibility, particularly to hepatic demethylation pathways. [6] [9]
Deuteration strategies evolved from early work with deuterium oxide (²H₂O) metabolic studies to targeted hydrogen-isotope exchange reactions. Modern synthetic routes to isocaffeine-d3 employ:
Table 2: Synthetic Approaches to Isocaffeine-d3
Method | Deuterium Source | Key Advantage |
---|---|---|
Methylation with CD₃I | Deuterated methyl iodide | Position-specific labeling |
Catalytic H/D Exchange | D₂O with transition metals | Cost efficiency |
Precursor biosynthesis | Deuterated nutrients | Enzymatic incorporation |
Patent analyses reveal that deuterated caffeine analogs including isocaffeine-d3 saw accelerated development post-2010, driven by discoveries that deuteration alters metabolic kinetics through the kinetic isotope effect (KIE). Specifically, the KR20220020898A and CN114007622A patents detail methods for synthesizing deuterated xanthines to prolong plasma half-lives and reduce toxic metabolite formation. Unlike therapeutic deuteration approaches focused on drug optimization, isocaffeine-d3 primarily serves as a molecular probe for dissecting metabolic pathways without therapeutic intent. This distinction positions it as a pure research tool rather than a drug candidate. Historical applications include elucidating the paradoxical methylation of theophylline to caffeine in premature infants—a phenomenon where deuterium tracing provided unambiguous evidence of the methylation pathway. [2] [4] [10]
Isocaffeine-d3 occupies a critical niche in pharmacological research by enabling precise tracking of methylxanthine metabolism without radioactive hazards. Its deuterium atoms create a mass signature detectable through mass spectrometry, allowing quantification of parent compound and metabolites at trace biological concentrations. This application proves indispensable for:
The kinetic isotope effect (KIE) from C-D bond cleavage (versus C-H) reduces demethylation rates 2–8 fold, allowing researchers to isolate specific metabolic steps. Modern analytical platforms leverage this property: LC-MS/MS detection achieves sensitivity to 0.1 ng/mL in biological matrices, while isotope ratio mass spectrometry (IRMS) quantifies low natural abundance enrichments (<0.1%) for microdosing studies. Unlike radioactive tracers, isocaffeine-d3 permits longitudinal human studies without regulatory restrictions, particularly valuable in vulnerable populations like infants where xanthine metabolism undergoes developmental shifts. Future applications include PET-MRI multimodal imaging when paired with ¹¹C-labeled analogs and high-resolution metabolic flux mapping in neurological tissues. [3] [4] [10]
Table 3: Research Applications and Methodological Advantages
Research Application | Detection Method | Key Advantage Over Non-deuterated Analogs |
---|---|---|
Metabolic Pathway Quantitation | LC-MS/MS | Co-eluting metabolite resolution via mass defects |
Protein Binding Studies | Ultrafiltration-MS | Background subtraction in complex matrices |
Bioavailability Assessment | Stable Isotope Bioavailability Test | Eliminates inter-day variability |
Transplacental Transfer Studies | HRAM Orbitrap MS | Picomolar sensitivity in fetal compartments |
Safety considerations for stable isotopes remain favorable, with toxicity studies indicating deuterium toxicity thresholds (>15% body water deuteration) vastly exceeding research doses. Regulatory guidelines classify deuterated research compounds as non-hazardous when administered in tracer quantities (<1 mg/kg), facilitating clinical protocol approvals. As pharmacological tools evolve, isocaffeine-d3 exemplifies how strategic deuteration creates molecular probes that illuminate biological pathways with minimal structural perturbation. [3]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7